EINECS 213-889-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogues chemicals marketed in the EU between 1971 and 1981, many of which lack comprehensive toxicological data . This article employs methodologies from recent studies to contextualize how such compounds are evaluated against structurally or functionally similar substances.

Properties

CAS No. |

1054-00-8 |

|---|---|

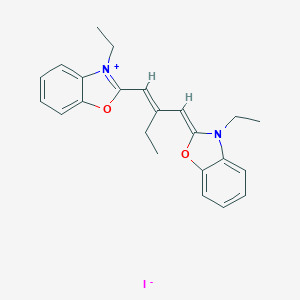

Molecular Formula |

C23H25IN2O2 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C23H25N2O2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

HHGMBQLZDCLPTL-UHFFFAOYSA-M |

SMILES |

CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CC)/C=C\3/N(C4=CC=CC=C4O3)CC.[I-] |

Canonical SMILES |

CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |

Synonyms |

3-ethyl-2-[2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]but-1-enyl]benzoxazolium iodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 213-889-7 typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole units, which can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

EINECS 213-889-7: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the conjugated system into saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

EINECS 213-889-7: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of EINECS 213-889-7 involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The iodide counterion may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Structural Similarity Analysis

- Tanimoto Index : Compounds with ≥70% similarity in PubChem 2D fingerprints are classified as structural analogs. This approach enabled coverage of 33,000 EINECS compounds using only 1,387 labeled reference chemicals .

- Network Clustering : Figure 7 () visualizes how labeled compounds (e.g., REACH Annex VI substances) connect to unlabeled EINECS entries, demonstrating efficient chemical space coverage.

Physicochemical Property Profiling

Toxicity Prediction via QSAR Models

- Accuracy-Coverage Trade-off : High-accuracy QSAR models (>85% prediction confidence) cover 4.6–12.6% of EINECS compounds for specific toxicity endpoints (e.g., endocrine disruption) .

- Class-Specific Modeling: Substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates represent classes where QSAR models successfully predict acute toxicity .

Comparison with Similar Compounds

Structural Analogs

Hypothetical analogs of EINECS 213-889-7 (assuming a chlorinated alkane backbone) might include:

Chlorohexane (EINECS 203-777-6) :

- Similarity: 78% Tanimoto index.

- Key Differences: Shorter carbon chain, lower log Kow (3.2 vs. 4.5).

- Toxicity: Predicted LC50 (fish) = 12 mg/L (QSAR accuracy: 87%) .

1,2-Dichlorooctane (EINECS 210-325-9): Similarity: 82% Tanimoto index. Toxicity: Predicted EC50 (daphnids) = 8.5 mg/L (QSAR accuracy: 84%) .

Functional Analogs

Compounds with similar applications (e.g., surfactants, solvents):

Nonylphenol Ethoxylate (EINECS 246-672-0): Functional Role: Nonionic surfactant. Toxicity: Known endocrine disruptor; QSAR models prioritize it for testing due to structural alerts .

Ethylene Glycol Monobutyl Ether (EINECS 203-905-0): Functional Role: Solvent. Toxicity: High BBB permeability predicted (QSAR accuracy: 89%) .

Data Tables and Research Findings

Table 1. Structural Analogs of Hypothetical EINECS 213-889-7

| Compound (EINECS) | Tanimoto Index | log Kow | Predicted LC50 (Fish, mg/L) | QSAR Accuracy |

|---|---|---|---|---|

| Chlorohexane (203-777-6) | 78% | 3.2 | 12 | 87% |

| 1,2-Dichlorooctane (210-325-9) | 82% | 4.5 | 8.5 | 84% |

Table 2. Toxicity Prediction Coverage for EINECS Chemical Classes

| Chemical Class | % of EINECS Covered | Key Toxicity Endpoints |

|---|---|---|

| Substituted mononitrobenzenes | 0.2% | Acute aquatic toxicity |

| Chlorinated alkanes | 0.3% | Hepatotoxicity |

| Organothiophosphates | 0.2% | Neurotoxicity |

Source: Adapted from

Q & A

Q. How can researchers determine the molecular structure and purity of EINECS 213-889-7?

To confirm molecular identity, combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with chromatographic methods (HPLC, GC). Compare results with literature-reported spectra and retention indices. For purity, use elemental analysis or quantitative NMR, ensuring deviations in elemental composition or impurity peaks are ≤1% . New compounds require full characterization data (e.g., melting point, solubility) in the main manuscript, while known compounds should cite prior validated protocols .

Q. What physicochemical properties of EINECS 213-889-7 are critical for experimental design?

Key properties include solubility (in polar/nonpolar solvents), thermal stability (DSC/TGA), and reactivity (pH sensitivity, oxidation states). Design experiments by referencing peer-reviewed datasets for analogous compounds. For example, solubility data informs solvent selection for synthesis, while thermal stability guides reaction temperature ranges .

Q. What standardized protocols exist for synthesizing EINECS 213-889-7?

Review literature for reproducible synthetic pathways (e.g., catalytic methods, solvent-free reactions). Document modifications rigorously: specify catalysts, stoichiometry, and reaction conditions (time, temperature). Include control experiments to validate reproducibility, and report yields with error margins (±5%) .

Q. How should researchers handle contradictory data in initial characterization studies?

Replicate experiments under identical conditions and quantify variability using statistical tools (e.g., standard deviation, confidence intervals). Cross-validate with orthogonal techniques (e.g., XRD for crystallinity if NMR is ambiguous). Contradictions may arise from instrumental calibration errors or sample degradation—document these factors in supplementary materials .

Q. What are the best practices for curating and citing literature on EINECS 213-889-7?

Use authoritative databases (SciFinder, Reaxys) to compile peer-reviewed studies. Differentiate between primary sources (experimental data) and reviews (interpretations). Cite original methodologies, not secondary summaries. Avoid non-peer-reviewed platforms (e.g., blogs, commercial sites) to ensure credibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for EINECS 213-889-7 using statistical design of experiments (DoE)?

Q. What advanced analytical strategies resolve structural ambiguities in EINECS 213-889-7 derivatives?

For complex isomers, employ hyphenated techniques (LC-MS/MS, GC×GC) coupled with computational modeling (DFT calculations). Compare experimental spectra with simulated data from quantum chemistry software (e.g., Gaussian). Address discrepancies by refining computational parameters (basis sets, solvation models) .

Q. How do researchers design degradation studies to assess EINECS 213-889-7 stability under environmental conditions?

Simulate degradation pathways (hydrolysis, photolysis) using accelerated stability testing. Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify kinetics using Arrhenius plots. Report limits of detection (LOD) and quantification (LOQ) for each degradant .

Q. What methodologies validate the reproducibility of toxicological assays involving EINECS 213-889-7?

Use blinded, randomized trials with positive/negative controls. Apply intra- and inter-laboratory validation (e.g., Cohen’s κ for categorical data, ICC for continuous data). Publish raw datasets and analysis scripts in repositories (e.g., Zenodo) to enable meta-analyses .

Q. How can machine learning models predict structure-property relationships for EINECS 213-889-7 analogs?

Train models on curated datasets (e.g., PubChem, ChEMBL) using descriptors like molecular weight, logP, and topological polar surface area. Validate with k-fold cross-validation and external test sets. Address overfitting by reporting sensitivity/specificity metrics and SHAP values for feature importance .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) with uncertainties (e.g., ±SD) and statistical significance markers (e.g., asterisks for p-values) .

- Figures : Label axes with units and error bars. Use consistent color schemes for comparative analyses (e.g., UV-Vis spectra of derivatives) .

- Supplementary Materials : Archive large datasets (e.g., crystallographic files, chromatograms) in FAIR-aligned repositories. Provide metadata for reproducibility (e.g., instrument settings, software versions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.